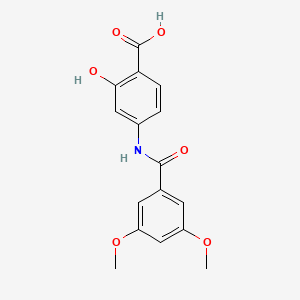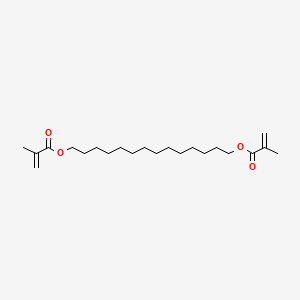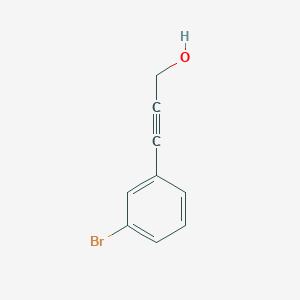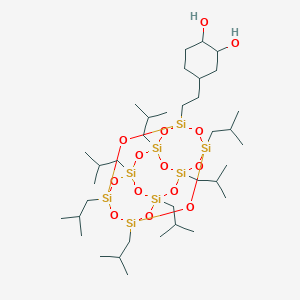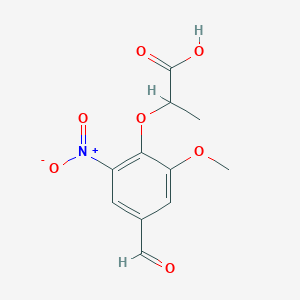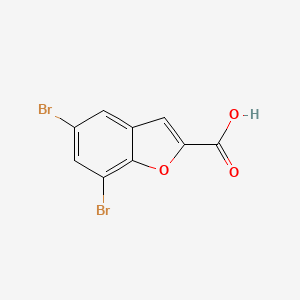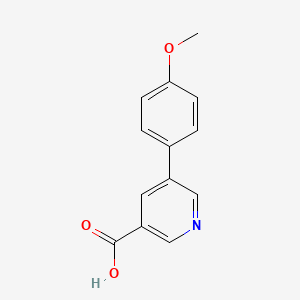
5-(4-methoxyphenyl)pyridine-3-carboxylic Acid
Übersicht
Beschreibung
5-(4-methoxyphenyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 887973-52-6. It has a molecular weight of 229.24 and its IUPAC name is 5-(4-methoxyphenyl)nicotinic acid .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NO3/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) and the InChI key is LNDZESDZHPDHJN-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-(4-methoxyphenyl)pyridine-3-carboxylic acid are not mentioned in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .Wissenschaftliche Forschungsanwendungen
- Pharmacological Research
- Summary of Application : The compound has been studied in the context of inhibiting the catalytic activity of rabbit ALOX15, a lipid peroxidizing enzyme . This enzyme has variable functionality in different cancer and inflammation models .
- Methods of Application : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives . Chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
-
Catalyst in Organic Synthesis
- Summary of Application : Pyridine carboxylic acids, including derivatives like the one you mentioned, can act as effective catalysts in organic synthesis .
- Methods of Application : In one example, pyridine-2-carboxylic acid was used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- Results : The reaction proceeded through the carbocation intermediate and quickly constructed products under milder conditions .
-
Herbicide Formulations
- Summary of Application : Pyridine carboxylic acids can be used in herbicidal compositions for controlling undesirable vegetation .
- Methods of Application : The herbicidal compositions typically involve a combination of the pyridine carboxylic acid compound, a triazolopyrimidine sulfonamide herbicide, and a cell membrane disruptor herbicide .
- Results : These compositions provide effective control of undesirable vegetation in various crops and landscapes .
-
Electrode Material for Energy Storage Devices
- Summary of Application : Pyridine carboxylic acid-based metal–organic frameworks have been studied as active electrode materials for battery-supercapacitor hybrid energy storage devices .
- Methods of Application : The study involved the synthesis of pyridine carboxylic acid-based metal–organic frameworks and their application in energy storage devices .
- Results : The study found that these frameworks can provide high energy storage capacity .
-
Synthesis of Complex Compounds
- Summary of Application : Pyridine carboxylic acids have been used in the synthesis of complex compounds .
- Methods of Application : The study involved the reaction of pyridine-3,5-dicarboxylic acid with various template molecules to prepare new compounds .
- Results : The study resulted in the synthesis of new compounds with potential applications in various fields .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDZESDZHPDHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406238 | |
| Record name | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |
CAS RN |
887973-52-6 | |
| Record name | 5-(4-Methoxyphenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




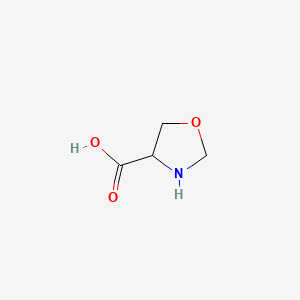
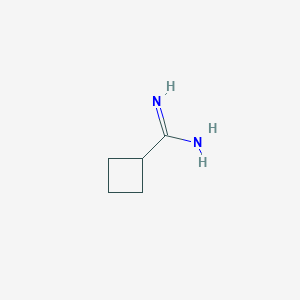

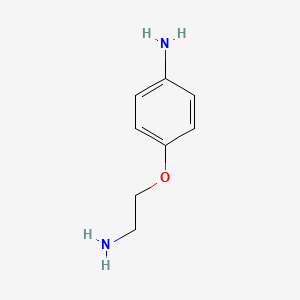
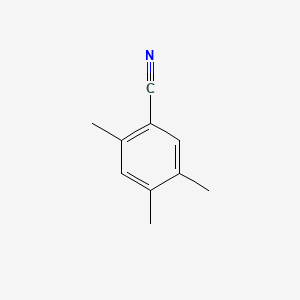
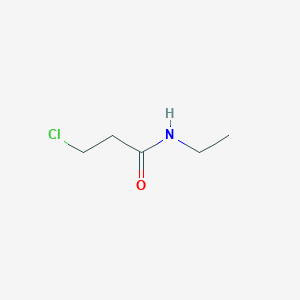
![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)
